molecular formula C16H16ClN3OS B12025400 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769143-91-1

2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12025400
CAS No.: 769143-91-1
M. Wt: 333.8 g/mol
InChI Key: VELNNSDHYZDVGQ-WOJGMQOQSA-N
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Chemical Reactions Analysis

Types of Reactions

2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. It can chelate metal ions, which may inhibit metalloenzymes involved in critical biological processes. Additionally, the compound can interfere with nucleic acid synthesis and function, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group instead of a chlorine atom.

    4-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with the ethoxy group at the 4-position instead of the 2-position.

    2-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-ethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 2-position and the chlorine atom on the phenyl ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

CAS No.

769143-91-1

Molecular Formula

C16H16ClN3OS

Molecular Weight

333.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-(2-ethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C16H16ClN3OS/c1-2-21-15-9-4-3-6-12(15)11-18-20-16(22)19-14-8-5-7-13(17)10-14/h3-11H,2H2,1H3,(H2,19,20,22)/b18-11+

InChI Key

VELNNSDHYZDVGQ-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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